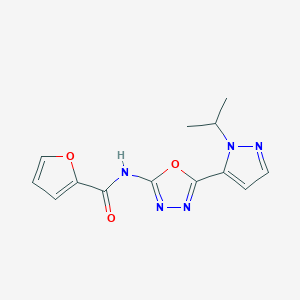

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Oxadiazole Ring: The pyrazole derivative can then be reacted with a suitable nitrile oxide to form the oxadiazole ring.

Formation of the Furan Ring: The final step involves the reaction of the oxadiazole derivative with a furan carboxylic acid derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or furan rings.

Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring.

Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of new materials with specific properties.

Biology

Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

Agriculture: Possible applications as a pesticide or herbicide.

Polymer Science: Use in the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- N-(5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Uniqueness

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to the presence of the isopropyl group on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12N4O3

- Molecular Weight : 248.25 g/mol

- SMILES Notation : CC(C)N1C(=N)C(=O)N=C1C(=O)C2=CC=CO2

This compound contains a pyrazole ring fused with an oxadiazole and a furan moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl) have shown promising results against various bacterial strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| 10 | 0.30 μg/mL | Escherichia coli |

These results indicate that modifications in the structure can enhance antimicrobial efficacy and suggest a potential for developing new antibiotics based on this scaffold .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study demonstrated that compounds with similar structures induced apoptosis in MCF-7 breast cancer cells through the activation of p53 and caspase pathways.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 17a | 0.65 | MCF-7 |

| 17b | 2.41 | HeLa |

These findings suggest that the compound may act as a potential anticancer agent by disrupting cellular machinery involved in DNA replication .

The mechanism underlying the biological activities of this compound can be attributed to its ability to interact with specific cellular targets. Molecular docking studies have indicated strong hydrophobic interactions between the compound and target proteins involved in cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various oxadiazole derivatives, this compound exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, outperforming some conventional antibiotics.

Case Study 2: Anticancer Activity

A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to a marked increase in apoptotic markers within 24 hours. The study utilized flow cytometry to confirm cell cycle arrest at the G0-G1 phase, indicating a halt in cellular proliferation .

Properties

IUPAC Name |

N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3/c1-8(2)18-9(5-6-14-18)12-16-17-13(21-12)15-11(19)10-4-3-7-20-10/h3-8H,1-2H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAJMKLZKQCIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.